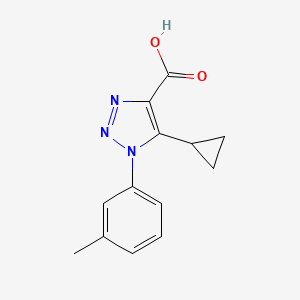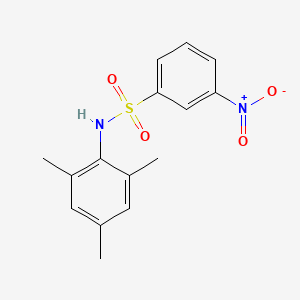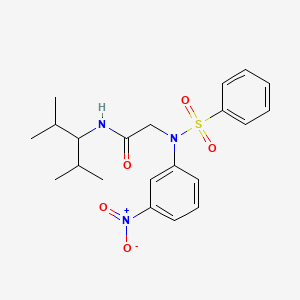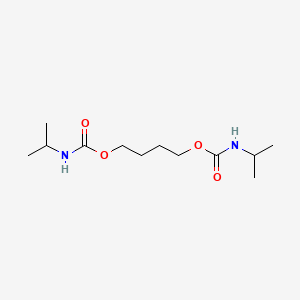
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CTCA, is a chemical compound that belongs to the class of triazole carboxylic acids. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been studied extensively for its potential use in the treatment of various inflammatory disorders.
Applications De Recherche Scientifique
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential use in the treatment of various inflammatory disorders such as arthritis, inflammatory bowel disease, and cancer. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. This compound has also been studied for its potential use as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits the enzyme COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition by this compound results in a reduction in inflammation and pain. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and inflammatory bowel disease. It has also been shown to induce apoptosis in cancer cells in vitro and in vivo. This compound has a half-life of around 2 hours and is rapidly metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. This compound is also relatively easy to synthesize, which makes it readily available for researchers. However, this compound has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a constant concentration in vivo. This compound also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the development of this compound derivatives with improved pharmacokinetic properties, such as longer half-life and improved solubility. This compound may also have potential as a therapeutic agent for other inflammatory disorders and cancer types. Further studies are needed to investigate the efficacy and safety of this compound in these applications.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 3-methylphenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate 1-(3-methylphenyl)-3-trifluoroacetyl-1H-1,2,3-triazole. This intermediate is then reacted with cyclopropylcarbonyl chloride in the presence of triethylamine to form the final product, this compound. The overall yield of this synthesis method is around 50%.
Propriétés
IUPAC Name |
5-cyclopropyl-1-(3-methylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-2-4-10(7-8)16-12(9-5-6-9)11(13(17)18)14-15-16/h2-4,7,9H,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOHVJKTJXDZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione](/img/structure/B5069373.png)
![4-(cyclohexylthio)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5069374.png)

![2-benzyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5069393.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5069395.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylurea](/img/structure/B5069401.png)

![2-{[4-(4-methoxyphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5069414.png)
![isopropyl 3-{[({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5069418.png)
![1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5069428.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B5069457.png)

